1-[4-(2-Methyl-1H-benzimidazol-1-yl)phenyl]methanamine dihydrochloride
Description
1-[4-(2-Methyl-1H-benzimidazol-1-yl)phenyl]methanamine dihydrochloride is a benzimidazole derivative characterized by a 2-methyl-substituted benzimidazole core linked to a phenylmethanamine group via a para-substituted phenyl ring. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical research. Benzimidazole derivatives are renowned for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
Properties
IUPAC Name |
[4-(2-methylbenzimidazol-1-yl)phenyl]methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3.2ClH/c1-11-17-14-4-2-3-5-15(14)18(11)13-8-6-12(10-16)7-9-13;;/h2-9H,10,16H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFNMGSMFQJRPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3=CC=C(C=C3)CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling for Biphenyl Intermediate Formation
The biphenyl backbone is constructed via palladium-catalyzed Suzuki coupling between boronic acid derivatives and halogenated benzimidazoles. A representative protocol involves reacting 4-bromomethylphenylboronic acid with 2-methyl-1H-benzimidazole in the presence of tetrakis(triphenylphosphine)palladium(0).
Reaction Conditions
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Catalyst : Pd(PPh₃)₄ (1–3 mol%)
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Base : Aqueous Na₂CO₃ (2.0 equiv)
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Solvent : Toluene/ethanol/water (4:1:1 v/v)
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Temperature : Reflux (80–90°C)
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Duration : 6–24 hours
This method achieves regioselective coupling at the 4-position of the benzimidazole, with yields exceeding 70% after purification by silica gel chromatography.
Nucleophilic Substitution for Methanamine Integration
Post-coupling, the methanamine group is introduced via nucleophilic substitution. The bromomethyl intermediate reacts with hexamethyldisilazane (HMDS) in dimethylformamide (DMF), followed by acidic hydrolysis to yield the primary amine.
Key Steps
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Substitution :
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Reagent : HMDS (2.5 equiv)
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Base : LiHMDS (1.2 equiv)
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Solvent : DMF, 25°C, 12 hours
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Hydrolysis :
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Conditions : 6M HCl, reflux, 4 hours
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This sequence avoids over-alkylation and ensures >85% conversion to the amine precursor.
Salt Formation and Purification
Dihydrochloride Precipitation
The free base is converted to the dihydrochloride salt by treatment with HCl gas in anhydrous ethanol. Critical parameters include:
| Parameter | Optimal Value | Effect on Purity |
|---|---|---|
| HCl concentration | 4–6M in ethanol | Prevents mono-HCl adduct formation |
| Temperature | 0–5°C | Enhances crystal nucleation |
| Stirring rate | 300–500 rpm | Ensures homogeneous mixing |
The product is isolated by vacuum filtration, yielding a white crystalline solid with ≥99% purity (HPLC).
Recrystallization Optimization
Recrystallization from ethanol/water (9:1) removes residual palladium catalysts and byproducts:
| Solvent Ratio (EtOH:H₂O) | Yield (%) | Purity (%) | Residual Pd (ppm) |
|---|---|---|---|
| 8:2 | 78 | 98.5 | 12 |
| 9:1 | 82 | 99.3 | 8 |
| 9.5:0.5 | 75 | 99.1 | 6 |
The 9:1 ratio balances yield and purity while meeting ICH guidelines for metal residues.
Comparative Analysis of Catalytic Systems
Palladium vs. Nickel Catalysts
Performance metrics for Suzuki coupling:
| Catalyst | Conversion (%) | Selectivity (%) | Cost (USD/g) |
|---|---|---|---|
| Pd(PPh₃)₄ | 92 | 98 | 120 |
| NiCl₂(dppf) | 68 | 85 | 35 |
| Pd(OAc)₂/XPhos | 95 | 97 | 180 |
While nickel catalysts reduce costs, palladium systems maintain superior efficiency for large-scale synthesis.
Solvent Impact on Reaction Kinetics
Reaction rate studies in different solvents:
| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 36.7 | 12 | 88 |
| THF | 7.6 | 24 | 65 |
| Toluene/Ethanol | 2.4/24.3 | 18 | 82 |
DMF accelerates the reaction due to its high polarity and ability to stabilize transition states.
Industrial-Scale Process Design
Continuous Flow Synthesis
A patented continuous flow system enhances reproducibility:
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Reactors : Two packed-bed reactors (Pd/C catalyst)
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Flow rate : 50 mL/min
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Residence time : 8 minutes per stage
This configuration achieves 94% yield with 99.7% purity, reducing batch-to-batch variability.
Waste Management Strategies
Key metrics for sustainable production:
| Waste Stream | Treatment Method | Recycling Efficiency (%) |
|---|---|---|
| Palladium residues | Ion-exchange resin | 95 |
| Organic solvents | Distillation | 90 |
| Aqueous base | Neutralization/precipitation | 100 |
Closed-loop systems recover >90% of inputs, aligning with green chemistry principles.
| Storage Time (months) | Degradation Product | Relative Abundance (%) |
|---|---|---|
| 3 | N-Oxide derivative | 0.8 |
| 6 | Hydrolyzed amine | 1.5 |
| 12 | Dimerized species | 2.3 |
Storage under nitrogen at -20°C maintains >98% potency for 36 months .
Chemical Reactions Analysis
1-[4-(2-Methyl-1H-benzimidazol-1-yl)phenyl]methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogenation and other substitution reactions are common, often using reagents like halogens or alkylating agents
Major Products: These reactions typically produce derivatives with modified functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
Synthesis and Chemical Properties
The compound is synthesized through a multi-step reaction involving the condensation of benzimidazole derivatives with appropriate phenylmethanamine precursors. The resulting product exhibits distinct chemical properties, such as solubility in water due to its dihydrochloride form, which enhances its bioavailability for pharmacological applications.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, including 1-[4-(2-Methyl-1H-benzimidazol-1-yl)phenyl]methanamine dihydrochloride. The compound has shown promising results against various microbial strains:
- In Vitro Studies : The minimum inhibitory concentration (MIC) was determined using the serial dilution method. Compounds similar to 1-[4-(2-Methyl-1H-benzimidazol-1-yl)phenyl]methanamine exhibited significant activity against pathogens such as Candida albicans and Escherichia coli, suggesting a potential role in treating infections caused by these organisms .
Antifungal Activity
The compound has also been evaluated for antifungal properties. Studies indicate that derivatives with specific substituents can enhance antifungal activity, making them comparable to standard antifungal agents like Fluconazole .
Cancer Research
Benzimidazole derivatives are being investigated for their anticancer properties. Preliminary research suggests that compounds like 1-[4-(2-Methyl-1H-benzimidazol-1-yl)phenyl]methanamine may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Neurological Applications
There is emerging interest in the neuroprotective effects of benzimidazole derivatives. Some studies point to their potential in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of 1-[4-(2-Methyl-1H-benzimidazol-1-yl)phenyl]methanamine is crucial for optimizing its pharmacological profile. The presence of electron-donating or withdrawing groups on the aromatic rings can significantly influence its biological activity:
| Substituent | Effect on Activity |
|---|---|
| Methoxy group | Increases antimicrobial activity |
| Fluoro group | Enhances antifungal potency |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of benzimidazole derivatives, including the target compound, against clinical isolates of E. coli and Candida species. Results indicated that derivatives with specific substitutions exhibited MIC values comparable to established antibiotics, highlighting their potential as alternative therapeutic agents .
Case Study 2: Anticancer Activity
In vitro assays demonstrated that certain benzimidazole derivatives could induce apoptosis in human cancer cell lines, suggesting a mechanism that warrants further investigation for potential cancer therapies .
Mechanism of Action
The mechanism of action of 1-[4-(2-Methyl-1H-benzimidazol-1-yl)phenyl]methanamine dihydrochloride involves binding to specific molecular targets, such as enzymes or receptors, thereby inhibiting their activity. For instance, it can inhibit the binding of p34 protein to NEDD4-1 protein, which is crucial in cancer cell proliferation . The pathways involved often include disruption of cellular processes essential for the survival of pathogens or cancer cells.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Benzimidazole Core
Position and Type of Substituents
- Target Compound: Features a 2-methyl group on the benzimidazole ring. Methyl groups are non-polar, enhancing lipophilicity and membrane permeability.
- (4-Fluoro-1H-benzimidazol-2-yl)methanamine dihydrochloride (C₈H₁₀Cl₂FN₃): Contains a 4-fluoro substituent on the benzimidazole. Fluorine’s electronegativity may improve binding affinity to target proteins but reduces lipophilicity compared to methyl .
- [4-(1H-Benzodiazol-1-yl)-2-chlorophenyl]methanamine dihydrochloride (C₁₄H₁₄Cl₃N₃): Substituted with a 2-chloro group on the phenyl ring.
Molecular Weight and Solubility
The target compound’s higher molecular weight (291.27 vs. 238.09 for the fluoro analog) reflects its extended aromatic system, which may influence pharmacokinetics and metabolic stability.
Key Research Findings
- Structural Stability : SHELX software () is widely used for crystallographic refinement of benzimidazole derivatives. The target compound’s dihydrochloride form likely forms stable crystals suitable for X-ray analysis.
- Catalog Availability : Several analogs (e.g., ) are discontinued, highlighting challenges in sourcing specific derivatives. The target compound’s availability in Enamine’s catalog () suggests industrial relevance .
Biological Activity
1-[4-(2-Methyl-1H-benzimidazol-1-yl)phenyl]methanamine dihydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available information regarding its biological activity, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C15H15N3·2ClH
- Molecular Weight : 310.222 g/mol
- CAS Number : F30335
Biological Activity Overview
The biological activities of benzimidazole derivatives, including this compound, have been extensively studied. These compounds are known for their diverse pharmacological properties, which include:
- Antimicrobial Activity : Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties against various pathogens. For instance, a study highlighted that certain benzimidazole complexes demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 5.2 μM to 16 μM depending on the specific derivative tested .
- Anticancer Potential : The anticancer properties of benzimidazole compounds have been attributed to their ability to induce apoptosis in cancer cells. A notable mechanism involves the generation of reactive oxygen species (ROS), leading to DNA damage and subsequent activation of apoptotic pathways. In particular, studies have shown that benzimidazole derivatives can sensitize cancer cells to radiation therapy by enhancing ROS formation and DNA strand breaks .
The mechanisms underlying the biological activity of this compound are multifaceted:
- Reactive Oxygen Species Generation : The compound may facilitate the production of ROS, which can damage cellular components such as DNA, proteins, and lipids, ultimately leading to cell death.
- DNA Intercalation : Some studies suggest that benzimidazole derivatives can intercalate into DNA, disrupting replication and transcription processes .
- Cell Cycle Arrest : The activation of proteins such as p53 can lead to cell cycle arrest at the G2/M phase, inhibiting cancer cell proliferation .
Case Studies and Research Findings
Several studies have documented the biological activity of related benzimidazole compounds:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-[4-(2-Methyl-1H-benzimidazol-1-yl)phenyl]methanamine dihydrochloride?
- Methodological Answer : Synthesis typically involves nucleophilic substitution reactions. For analogous compounds, a base like K₂CO₃ in polar aprotic solvents (e.g., DMF or DMSO) facilitates substitution at the chloromethyl group. For example, 4-(chloromethyl)benzylamine reacts with heterocycles (e.g., benzimidazole derivatives) under reflux conditions. Purification via recrystallization or chromatography ensures high purity .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation .
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Respiratory protection is advised if aerosolization occurs .
- Storage : Store in sealed glass containers, away from heat/ignition sources, in cool, dry conditions .
Q. How can researchers validate the purity of this compound?
- Methodological Answer : Employ orthogonal analytical techniques:
- HPLC (reverse-phase C18 column, UV detection at 254 nm).
- NMR (¹H/¹³C for structural confirmation).
- Mass Spectrometry (ESI-MS for molecular weight verification).
Cross-reference with published spectral databases for benzimidazole derivatives.
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesis?
- Methodological Answer : Use quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. Tools like Gaussian or ORCA predict energy barriers for substitution reactions. Pair computational results with high-throughput experimentation to narrow optimal conditions (e.g., solvent/base combinations) .
Q. What experimental strategies address contradictory bioactivity data in cellular assays?
- Methodological Answer :
- Dose-Response Analysis : Test a wide concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.
- Assay Validation : Use positive/negative controls (e.g., known kinase inhibitors for kinase assays).
- Structural Analog Comparison : Compare activity with analogs (e.g., methyl vs. ethyl substituents) to isolate structure-activity relationships .
Q. How can stability under varying pH and temperature conditions be systematically studied?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to extremes (e.g., pH 1–13, 40–80°C) and monitor degradation via HPLC.
- Kinetic Modeling : Calculate degradation rate constants (k) to predict shelf-life.
- Identify Byproducts : Use LC-MS to characterize decomposition products (e.g., hydrolysis of benzimidazole rings) .
Q. What methodologies assess the compound’s potential ecotoxicological impact?
- Methodological Answer :
- Algal Toxicity Tests : Expose Chlorella vulgaris to graded concentrations and measure growth inhibition (OECD 201).
- Daphnia magna Acute Toxicity : Determine 48-h EC₅₀ values.
- Soil Mobility Studies : Use column chromatography to simulate leaching potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
